HOOCCH2O-PEG5-CH2COOtBu, also known as 20-(tert-butoxy)-20-oxo-3,6,9,12,15,18-hexaoxaicosanoic acid, is a chemical compound with a complex structure that includes a polyethylene glycol (PEG) segment. The compound is categorized under carboxylic acids and polyethers, primarily utilized in biochemical applications due to its unique properties. Its molecular formula is , and it has a molecular weight of approximately 398.46 g/mol .
This compound is listed under various databases and suppliers, including Activate Scientific and Tiangroup, which provide detailed specifications and availability for research purposes. The classification of HOOCCH2O-PEG5-CH2COOtBu falls under the categories of polyethylene glycol derivatives and carboxylic acid derivatives, making it relevant in fields such as medicinal chemistry and materials science .
The synthesis of HOOCCH2O-PEG5-CH2COOtBu typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Common catalysts used in these reactions include acid or base catalysts depending on the specific step being executed .
The molecular structure of HOOCCH2O-PEG5-CH2COOtBu consists of a central polyethylene glycol chain flanked by carboxylic acid and tert-butyl ester groups. The structural representation can be described using its SMILES notation: CC(C)(C)OC(COCCOCCOCCOCCOCCO(O)=O)=O
.
HOOCCH2O-PEG5-CH2COOtBu can participate in various chemical reactions:
These reactions are typically conducted under controlled environments to prevent side reactions. For instance, hydrolysis may be performed using dilute hydrochloric acid at elevated temperatures to ensure complete conversion .
The mechanism of action for HOOCCH2O-PEG5-CH2COOtBu in biological systems primarily revolves around its ability to form micelles or nanoparticles when used in drug delivery systems. This amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Studies have shown that compounds like HOOCCH2O-PEG5-CH2COOtBu can improve drug stability and release profiles in targeted delivery applications by modulating the release kinetics based on environmental triggers such as pH or temperature .
Relevant data indicates that proper storage at low temperatures (around -20°C) is recommended to maintain stability .
HOOCCH2O-PEG5-CH2COOtBu has several scientific uses:
The versatility of this compound makes it an essential tool in modern biochemical research and pharmaceutical development .
PEG linkers serve as molecular bridges that profoundly enhance the physicochemical and biological properties of conjugated therapeutic agents. The hydrophilic PEG spacer in HOOCCH₂O-PEG₅-CH₂COOtBu significantly increases aqueous solubility of hydrophobic drug molecules while reducing nonspecific interactions with biological components. This spacer creates a protective hydration layer around conjugated biomolecules, effectively shielding them from enzymatic degradation and immune recognition. The extended circulation half-life afforded by PEGylation has proven revolutionary for protein therapeutics, as evidenced by FDA-approved drugs like Pegasys® (peginterferon alfa-2a) and Neulasta® (pegfilgrastim), which demonstrate significantly improved pharmacokinetic profiles compared to their non-PEGylated counterparts [3] [4].
Beyond therapeutic proteins, HOOCCH₂O-PEG₅-CH₂COOtBu has enabled advancements in nanoparticle drug delivery systems and antibody-drug conjugates (ADCs). In lipid nanoparticle (LNP) formulations such as those used in COVID-19 mRNA vaccines (Comirnaty™ and Spikevax®), PEG lipids play critical roles in modulating particle size, stability, and biodistribution. The heterobifunctionality of this specific linker allows orthogonal conjugation strategies where the carboxylic acid can be activated for amine coupling while the protected ester can be subsequently deprotected for additional conjugation steps. This sequential reactivity enables the construction of complex delivery systems with precise control over component orientation and density—a crucial factor for maintaining biological activity while optimizing pharmacokinetic parameters [3] [4] [6].
Table 1: Biomedical Applications Enabled by PEG Linkers
Application Domain | Representative Therapeutics | Role of PEG Linker |
---|---|---|
Protein Therapeutics | Pegasys® (Peginterferon alfa-2a), Neulasta® (Pegfilgrastim) | Reduces renal clearance, decreases immunogenicity, extends half-life |
Antibody-Drug Conjugates | Zynlonta® (loncastuximab tesirine-lpyl) | Provides spatial separation between antibody and cytotoxic payload |
Nanoparticle Delivery | Comirnaty™ (Pfizer-BioNTech COVID-19 Vaccine) | Modulates particle size, prevents aggregation, controls release kinetics |
Aptamer Therapeutics | Macugen® (pegaptanib sodium) | Enhances nuclease resistance, improves target binding affinity |
The development of HOOCCH₂O-PEG₅-CH₂COOtBu exemplifies the strategic evolution from simple homobifunctional PEGs to sophisticated heterobifunctional platforms with differential reactivity. Traditional PEGylation approaches relied on random conjugation through amine-reactive chemistry, often resulting in heterogeneous mixtures with compromised bioactivity. Contemporary linker design prioritizes site-specific conjugation through orthogonal reactive groups that enable sequential, chemoselective coupling reactions. The precisely defined PEG₅ chain length (approximately 0.5 kDa) represents an intermediate molecular weight that balances several critical factors: sufficient size to confer beneficial pharmacokinetic effects while minimizing viscosity challenges associated with higher molecular weight PEGs [2] [6].
Recent innovations have focused on incorporating cleavable elements into PEG architectures to facilitate intracellular drug release. While HOOCCH₂O-PEG₅-CH₂COOtBu itself lacks inherent cleavability, its design compatibility with enzymatic or acid-labile linkages has been demonstrated in advanced conjugates. The emergence of monodisperse PEGs (as opposed to polydisperse polymers) represents another significant advancement, providing well-defined molecular architectures essential for reproducible pharmacokinetics and regulatory approval. This shift toward precision PEGylation aligns with Quality by Design (QbD) principles in pharmaceutical development, where chemical heterogeneity is minimized to ensure consistent safety and efficacy profiles [2] [4] [6].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9